molecular formula C22H17F3N2O3S B2500684 2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005302-05-5

2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2500684
CAS No.: 1005302-05-5
M. Wt: 446.44
InChI Key: FVZFZUZUHQAGGY-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a useful research compound. Its molecular formula is C22H17F3N2O3S and its molecular weight is 446.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Compounds related to 2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been synthesized and screened for various biological activities. For instance, Patel et al. (2009) synthesized substituted benzothiazoles and quinazolinone derivatives with potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Anticancer Evaluation

Compounds structurally similar to the specified benzamide have been explored for their anticancer properties. Ravichandiran et al. (2019) synthesized naphthoquinone derivatives showing potent cytotoxic activity against various human cancer cell lines (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Imaging in Solid Tumors

In the field of imaging, benzamide analogs have been utilized in positron emission tomography (PET) for assessing the sigma2 receptor status in solid tumors. Tu et al. (2007) reported the synthesis and evaluation of fluorine-containing benzamide analogs for this purpose (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).

Tetrahydroquinoline Synthesis

Toda et al. (1999) described the synthesis of tetrahydroquinolines (TQs), which are significant in various chemical and pharmaceutical applications. Their work provides insights into methodologies that could be applicable to the synthesis of compounds like 2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Toda, Sakagami, & Sano, 1999).

Anti-inflammatory and Analgesic Activities

Sharpe et al. (1985) synthesized and evaluated imidazole derivatives, including sulfonyl benzamides, for their anti-inflammatory and analgesic properties. This research provides a framework for understanding how similar compounds might be used in therapeutic contexts (Sharpe, Cherkofsky, Hewes, Smith, Gregory, Haber, Leadbetter, & Whitney, 1985).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, which is relevant for understanding the synthetic pathways that might be used for producing complex molecules like the specified benzamide (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, Li, & Wang, 2017).

Mechanism of Action

Target of Action

CHEMBL3617295, also known as 2,6-difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, primarily targets the Centromere-associated protein E (CENP-E) . CENP-E plays an essential role in chromosome movement during early cell division or mitosis and integrates mitotic spindle mechanics with regulators of the mitotic checkpoint regulating cell-cycle transition from metaphase to anaphase .

Mode of Action

CHEMBL3617295 acts as an inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E) . By inhibiting CENP-E, it induces cell cycle arrest during cell duplication, leading to subsequent apoptosis or cell death .

Biochemical Pathways

The inhibition of CENP-E disrupts the normal function of the mitotic spindle, a structure that is crucial for the separation of chromosomes during cell division . This disruption leads to cell cycle arrest, preventing the cell from progressing from metaphase to anaphase during mitosis . The resulting cell cycle arrest triggers programmed cell death, or apoptosis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug are critical factors that influence its bioavailability and therapeutic efficacy

Result of Action

The primary result of CHEMBL3617295’s action is the induction of cell cycle arrest and subsequent apoptosis . By inhibiting CENP-E, CHEMBL3617295 disrupts the normal progression of the cell cycle, leading to cell death. This makes it a potential candidate for the treatment of various types of cancer .

Properties

IUPAC Name

2,6-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S/c23-15-7-10-17(11-8-15)31(29,30)27-12-2-3-14-6-9-16(13-20(14)27)26-22(28)21-18(24)4-1-5-19(21)25/h1,4-11,13H,2-3,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZFZUZUHQAGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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